molecular formula C8H10BNO2 B3043839 Indolin-5-ylboronic acid CAS No. 935853-24-0

Indolin-5-ylboronic acid

Cat. No.: B3043839
CAS No.: 935853-24-0
M. Wt: 162.98 g/mol
InChI Key: CEROEJJKQHMTSL-UHFFFAOYSA-N
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Description

Indolin-5-ylboronic acid is a boronic acid derivative that features an indole ring system. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields. This compound, in particular, is known for its utility in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolin-5-ylboronic acid typically involves the halide-to-lithium exchange reaction. For example, 3-bromoindole can be reacted with n-butyllithium, followed by the addition of triisopropyl borate to yield 3-indolylboronic acid . This method can be adapted for the synthesis of this compound by using the appropriate starting materials and conditions.

Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale halide-to-lithium exchange reactions followed by boronation. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the stability of the boronic acid product .

Chemical Reactions Analysis

Types of Reactions: Indolin-5-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    3-Indolylboronic Acid: Similar in structure but differs in the position of the boronic acid group.

    Phenylboronic Acid: Lacks the indole ring system but shares the boronic acid functionality.

    Pyridylboronic Acid: Contains a pyridine ring instead of an indole ring.

Uniqueness: Indolin-5-ylboronic acid is unique due to the presence of both the indole ring system and the boronic acid group, which confer distinct reactivity and biological activity. The indole ring system is known for its ability to engage in various biological interactions, while the boronic acid group provides versatility in chemical synthesis .

Properties

IUPAC Name

2,3-dihydro-1H-indol-5-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10-12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEROEJJKQHMTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)NCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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